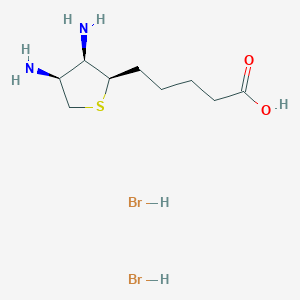
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide: is a complex organic compound that features a thiophene ring with two amino groups and a pentanoic acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Pentanoic Acid Side Chain: This can be achieved through a series of reactions, including esterification and subsequent hydrolysis to yield the carboxylic acid.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups or the carboxylic acid, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry
In chemistry, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino groups and carboxylic acid functionality make it a versatile molecule for probing enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino groups and carboxylic acid functionality allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity or the inhibition of specific biological pathways.
相似化合物的比较
Similar Compounds
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)butanoic acid
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)hexanoic acid
- 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoic acid dihydrobromide stands out due to its specific chain length and the presence of the dihydrobromide salt. These features can influence its solubility, reactivity, and biological activity, making it a unique candidate for various applications.
属性
分子式 |
C9H20Br2N2O2S |
|---|---|
分子量 |
380.14 g/mol |
IUPAC 名称 |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;dihydrobromide |
InChI |
InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H/t6-,7-,9-;;/m1../s1 |
InChI 键 |
UPDBWTRVCLZXJH-KVMRPWFXSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br.Br |
规范 SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



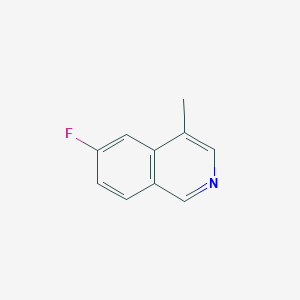
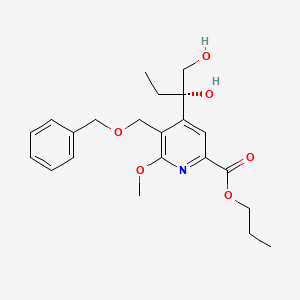

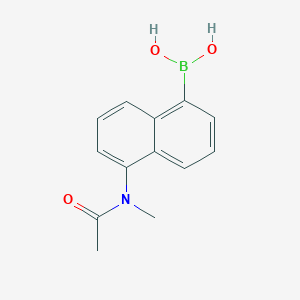


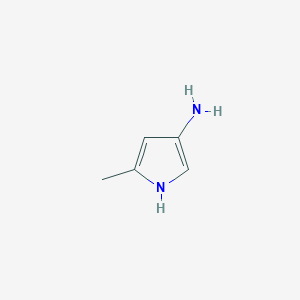
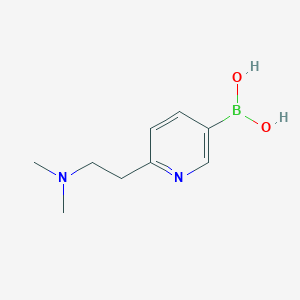
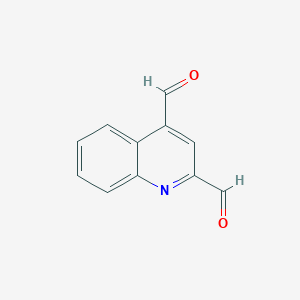
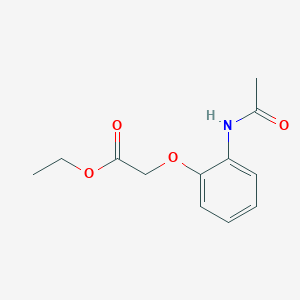


![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
